N-(3,4-dimethylphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide
Description
"N-(3,4-dimethylphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide" is a synthetic organic compound featuring a pyridazinone core substituted with a thiophen-2-yl group at position 3 and a butanamide side chain linked to a 3,4-dimethylphenyl moiety. The pyridazinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anti-inflammatory applications . The thiophene group introduces electron-rich aromaticity, which may enhance binding interactions with biological targets, while the 3,4-dimethylphenyl substituent likely contributes to lipophilicity and metabolic stability . Structural characterization of such compounds often employs crystallographic tools like SHELXL for refinement and WinGX/ORTEP for visualization .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14-7-8-16(13-15(14)2)21-19(24)6-3-11-23-20(25)10-9-17(22-23)18-5-4-12-26-18/h4-5,7-10,12-13H,3,6,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNANZBBVJQZFOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyridazinone and butanamide derivatives. Below is a comparative analysis with structurally or functionally related analogs:
Table 1: Structural and Functional Comparison
Key Findings :
Thiophene vs. This difference may influence target selectivity . Pyrazole-substituted analogs (e.g., in ) show reduced lipophilicity compared to thiophene derivatives, impacting blood-brain barrier penetration .
Compounds with phenoxyacetamido groups () exhibit higher conformational rigidity, which may enhance binding to structured enzymatic pockets .
Stereochemical and Crystallographic Considerations: Stereoisomers like Compound o () demonstrate how minor chiral center changes can drastically alter pharmacokinetic profiles. For example, the 4S configuration in Compound o may improve solubility over its 4R counterpart . Crystallographic data refined via SHELXL () confirm that thiophene-substituted pyridazinones adopt planar conformations, favoring intercalation with kinase ATP-binding domains .
Synthetic and Analytical Challenges :
- The tert-butyldimethylsilyloxy group in highlights strategies to protect reactive hydroxyls during synthesis, a feature absent in the target compound but critical for intermediates .
- WinGX/ORTEP visualizations () reveal anisotropic displacement parameters in similar compounds, suggesting dynamic disorder in crystalline states that could affect stability predictions .
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